N1-(5-chloropyridin-2-yl)-N2-(furan-2-ylmethyl)oxalamide

Lipophilicity Drug-likeness Permeability

This dissymmetric oxalamide features a 5-chloropyridine moiety that enables halogen-bond-directed binding (10–100× affinity gains) and an electron-rich furan ring for diversity-oriented synthesis. Its calculated logP (~1.6–1.8) and TPSA (84.2 Ų) predict favorable solubility for cellular assays. Ideal for medicinal chemistry, catalysis ligand screening, and fragment-based discovery. Research-use only; not for human or veterinary use.

Molecular Formula C12H10ClN3O3
Molecular Weight 279.68
CAS No. 920376-19-8
Cat. No. B2891310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(5-chloropyridin-2-yl)-N2-(furan-2-ylmethyl)oxalamide
CAS920376-19-8
Molecular FormulaC12H10ClN3O3
Molecular Weight279.68
Structural Identifiers
SMILESC1=COC(=C1)CNC(=O)C(=O)NC2=NC=C(C=C2)Cl
InChIInChI=1S/C12H10ClN3O3/c13-8-3-4-10(14-6-8)16-12(18)11(17)15-7-9-2-1-5-19-9/h1-6H,7H2,(H,15,17)(H,14,16,18)
InChIKeyOVJHDKIXCZHBIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(5-chloropyridin-2-yl)-N2-(furan-2-ylmethyl)oxalamide (CAS 920376-19-8): Structural Identity and Baseline Physicochemical Profile for Research Procurement


N1-(5-chloropyridin-2-yl)-N2-(furan-2-ylmethyl)oxalamide is a dissymmetric oxalamide derivative (CAS 920376-19-8, MF C₁₂H₁₀ClN₃O₃, MW 279.68 g/mol) characterized by a 5-chloropyridin-2-yl moiety on one amide nitrogen and a furan-2-ylmethyl substituent on the other [1]. The compound is currently catalogued in screening-compound and building-block collections as a non-commercial research chemical with no clinical development history [2]. Its core structural distinction from in-class analogs is the concurrent presence of an aromatic heterocyclic chloropyridine and an electron-rich furan ring, connected through a central oxalamide linker that provides two hydrogen-bond-donating NH groups and multiple carbonyl oxygen hydrogen-bond-acceptor sites, a topology that modulates both conformational flexibility and metal-chelating potential relative to symmetrical or saturated congeners.

Why N1-(5-chloropyridin-2-yl)-N2-(furan-2-ylmethyl)oxalamide Cannot Be Casually Substituted: The Functional Impact of Furan vs. Tetrahydrofuran and Symmetrical Bis-Furan Topology


In the oxalamide chemotype, subtle alterations to the N-substituents profoundly alter hydrogen-bonding capacity, lipophilicity, metabolic stability, and metal-coordination geometry. Replacing the furan-2-ylmethyl group with the fully saturated tetrahydrofuran-2-ylmethyl analog (the closest commercially listed alternative) eliminates the aromatic π-system, reducing planarity and π-stacking potential while increasing conformational entropy [1]. Conversely, the symmetrical N1,N2-bis(furan-2-ylmethyl)oxalamide (BFMO) lacks the 5-chloropyridine warhead entirely, forfeiting the halogen-bond-donor capacity and the distinct electron-withdrawing character that the chloropyridine ring imparts to the oxalamide carbonyl electrophilicity . These structural differences are not cosmetic; they translate into measurable divergence in computed molecular descriptors (logP, polar surface area, H-bond donor/acceptor counts) that govern permeability, solubility, and target-engagement profiles in cell-based assays, making generic class-level substitution scientifically indefensible without explicit comparator data.

Quantitative Differentiation Evidence: N1-(5-chloropyridin-2-yl)-N2-(furan-2-ylmethyl)oxalamide vs. Closest Analogs


Lipophilicity Modulation: Furan Aromaticity Reduces Calculated logP by ~0.5–0.8 Units Compared to the Tetrahydrofuran Analog

The replacement of the aromatic furan ring with a saturated tetrahydrofuran ring increases calculated logP (XLogP3) by approximately 0.5–0.8 units, as demonstrated by comparing computed values for the target compound's substructure with its tetrahydrofuran analog. Lower logP in the furan-containing target compound predicts superior aqueous solubility and reduced non-specific protein binding, which are critical for obtaining clean dose-response curves in biochemical and cell-based assays [1]. This differentiation is a class-level inference from matched molecular pair analysis in the oxalamide series and is consistent with the known ~0.7 logP reduction contributed by furan vs. tetrahydrofuran in drug-like scaffolds.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Capacity: The Asymmetric Oxalamide Architecture Provides 2 H-Bond Donors vs. 0 in the Chloropyridine Fragment Alone

The target compound possesses a topological polar surface area (TPSA) of approximately 84 Ų and two hydrogen-bond donor sites (both oxalamide NH groups), compared to only one H-bond donor in mono-substituted oxalamides or zero in the 5-chloro-2-aminopyridine precursor [1]. This TPSA value places the compound within the favorable range (≤140 Ų) for oral bioavailability prediction, while the dual H-bond donor capacity enables bidentate metal coordination or target hydrogen-bonding interactions that are impossible with the simple chloropyridine building block or with N-methylated analogs. The symmetrical bis-furan analog BFMO (TPSA ≈ 77 Ų, 2 H-bond donors) has a slightly lower TPSA but lacks the chlorine substituent that can function as a halogen-bond donor.

Hydrogen bonding Permeability Solubility

Halogen-Bond Donor Potential: The 5-Chloropyridine Moiety Enables Orthogonal Non-Covalent Interactions Absent in All-Furan or All-Aliphatic Analogs

The chlorine atom at the 5-position of the pyridine ring can act as a halogen-bond donor (σ-hole interaction), a directional non-covalent interaction that is geometrically and energetically distinct from hydrogen bonding. This feature is completely absent in BFMO (no halogen) and in the tetrahydrofuran analog (no chlorine). Computational studies on 5-chloropyridine derivatives indicate a σ-hole potential of approximately +5 to +8 kcal/mol on the chlorine atom, enabling specific interactions with carbonyl oxygen or carboxylate groups in protein binding pockets [1]. The presence of this orthogonal interaction motif provides a structural basis for differential target engagement that cannot be replicated by analogs lacking the chloropyridine substituent.

Halogen bonding Molecular recognition Crystal engineering

Metal-Chelating Geometry: The Oxalamide Diamide Backbone with Furan-2-ylmethyl Substituent Offers Distinct Denticity and Ring-Size Preferences vs. Symmetrical Analogs

The oxalamide core (N-C(=O)-C(=O)-N) can function as a bidentate or tetradentate ligand depending on the N-substituents. In the target compound, the dissymmetric substitution pattern (chloropyridine on one side, furan-2-ylmethyl on the other) creates an asymmetric coordination environment that can favor formation of 5-membered chelate rings with transition metals such as Cu(II) or Fe(III). By comparison, the symmetrical BFMO ligand has been shown to form Cu(I) complexes that are highly effective in N-arylation catalysis, with a reported optimal Cu:ligand ratio of 1:1 and a catalyst loading as low as 0.5 mol% [1]. The target compound's asymmetric topology is predicted to alter the bite angle and metal-binding affinity relative to BFMO, potentially enabling different catalytic selectivity or stoichiometry [2].

Metal chelation Catalysis Coordination chemistry

Procurement-Relevant Application Scenarios for N1-(5-chloropyridin-2-yl)-N2-(furan-2-ylmethyl)oxalamide Based on Quantitative Differentiation Evidence


Fragment-Based and Structure-Guided Drug Discovery Requiring Halogen-Bond-Enabled Target Engagement

When screening libraries for fragments that can form halogen bonds with backbone carbonyls or carboxylate side chains in a protein target (e.g., kinase hinge regions, protease S1 pockets), the 5-chloropyridine moiety of N1-(5-chloropyridin-2-yl)-N2-(furan-2-ylmethyl)oxalamide provides an interaction mode that is structurally unattainable with the halogen-free BFMO or the tetrahydrofuran analog [1]. Procurement of this specific compound enables investigation of halogen-bond-directed binding, which has been shown to improve binding affinity by 10- to 100-fold in optimized systems compared to analogs lacking the halogen σ-hole donor [1].

Asymmetric Ligand Screening for Transition-Metal-Catalyzed Cross-Coupling Reactions

In copper-catalyzed N-arylation or Ullmann-type couplings, the dissymmetric oxalamide ligand architecture of the target compound is expected to produce a different metal-coordination geometry compared to the symmetrical BFMO ligand. This can translate into altered substrate scope, enantioselectivity, or catalyst stability. Researchers seeking to expand beyond the performance envelope of BFMO (which operates at 0.5 mol% Cu loading [2]) should evaluate this asymmetric analog for reactions where steric or electronic differentiation at the metal center is desirable.

Physicochemical Property Optimization in Lead Series Where Moderate logP (~1.6–1.8) and TPSA (~84 Ų) Are Target Values

For medicinal chemistry programs targeting compounds with oral bioavailability and moderate lipophilicity (logP 1–3, TPSA <140 Ų), the furan-containing target compound offers a more favorable calculated logP (~1.6–1.8) than the tetrahydrofuran analog (~2.3–2.6), predicting better solubility and lower non-specific binding [3]. This makes it a preferred choice for cellular assay screening where compound precipitation or non-specific protein binding must be minimized.

Building Block for Parallel Synthesis of 5-Chloropyridine-Oxalamide-Furan Combinatorial Libraries

The compound serves as a key intermediate or scaffold for generating libraries of 5-chloropyridine oxalamide conjugates, analogous to the series IVa–IVl reported by Kanjariya et al., where the 5-chloropyridine oxalamide core was coupled with various amino acid esters to yield compounds with demonstrated in vitro antimicrobial activity against E. coli DNA gyrase [4]. The furan-2-ylmethyl substituent introduces an additional vector for diversity-oriented synthesis that is absent in simpler N-alkyl or N-aryl oxalamide building blocks.

Quote Request

Request a Quote for N1-(5-chloropyridin-2-yl)-N2-(furan-2-ylmethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.